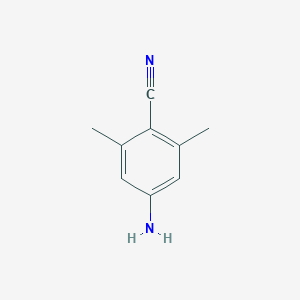

4-Amino-2,6-dimethylbenzonitrile

准备方法

ICI 154129 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。确切的合成路线和工业生产方法是专有的,在公开文献中没有广泛披露。

化学反应分析

科学研究应用

Medicinal Chemistry

4-Amino-2,6-dimethylbenzonitrile is investigated for its potential as a pharmaceutical intermediate in the development of various drugs. Its structural features allow it to interact with biological targets effectively.

- Antiviral Properties: Preliminary studies suggest that this compound may exhibit antiviral activities, particularly against viruses like HIV. It is believed to inhibit key enzymes involved in viral replication.

- Anticancer Research: The compound's ability to affect cellular pathways related to tumor growth is under investigation. It may serve as a lead compound for developing new anticancer agents.

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functionality allows it to participate in various chemical reactions, such as:

- Substitution Reactions: It can undergo electrophilic aromatic substitution due to the presence of amino groups.

- Coupling Reactions: It serves as a coupling partner in reactions aimed at forming biaryl compounds which are vital in pharmaceuticals and agrochemicals .

Material Science

The compound is also explored for its potential applications in developing new materials with specific electronic or optical properties. Its derivatives might be used in:

- Dyes and Pigments: The structural characteristics contribute to color properties that can be utilized in dye synthesis.

- Polymeric Materials: It can act as a monomer or cross-linking agent in polymer chemistry .

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of this compound demonstrated its effectiveness against HIV by inhibiting reverse transcriptase activity. The compound was modified to enhance its bioavailability and reduce toxicity, leading to promising results in vitro.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the potential of this compound as an anticancer agent. The study focused on its effects on cancer cell lines, revealing that it induces apoptosis through the activation of specific pathways associated with cell death .

作用机制

ICI 154129 通过选择性结合δ-阿片受体发挥作用,从而阻断内源性阿片类物质(如脑啡肽)的作用。这种拮抗作用阻止了δ-阿片受体的激活,而δ-阿片受体参与调节疼痛、情绪和其他生理过程。其分子靶标包括位于中枢和周围神经系统中的δ-阿片受体 .

相似化合物的比较

与其他阿片受体拮抗剂相比,ICI 154129 在对δ-阿片受体的选择性方面独一无二。类似的化合物包括:

纳洛酮: 一种非选择性阿片受体拮抗剂,用于对抗阿片类药物过量。

纳曲酮: 另一种非选择性阿片受体拮抗剂,用于治疗酒精和阿片类药物依赖。

生物活性

4-Amino-2,6-dimethylbenzonitrile (CAS No. 114820-10-9) is an aromatic compound with potential biological activities that have garnered attention in pharmacological research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, often involving the nitration of substituted anilines followed by reduction and substitution reactions. The structural formula can be represented as follows:

The compound features an amino group at the para position relative to a cyano group on a dimethyl-substituted benzene ring, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies show that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. In vitro assays indicated that this compound has a cytotoxic effect comparable to established chemotherapeutic agents like Doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with DNA and RNA. It stabilizes nucleic acids by binding electrostatically to negatively charged phosphate groups, preventing thermal denaturation and maintaining structural integrity under stress conditions. Additionally, its role as an inhibitor of certain enzymes involved in nucleic acid metabolism has been noted .

Case Studies

属性

IUPAC Name |

4-amino-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWQGGLMWIFREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。